molecular formula C9H15N3O B6262980 rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol CAS No. 2307783-59-9

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6262980
CAS No.: 2307783-59-9
M. Wt: 181.2
InChI Key:
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Description

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a methanol group and an imidazole moiety, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-imidazole and pyrrolidine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Substitution Reaction: The imidazole moiety is introduced via a substitution reaction, where the pyrrolidine derivative reacts with 1-methyl-1H-imidazole under basic conditions.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, Pd/C, or other hydrogenation catalysts.

    Substitution: Bases like NaH or KOH in solvents such as DMF or DMSO.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It serves as a model compound for understanding the behavior of similar bioactive molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing drugs that target specific receptors or enzymes.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric effects that influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(3R,4R)-4-(1H-imidazol-5-yl)pyrrolidin-3-yl]methanol: Lacks the methyl group on the imidazole ring.

    [(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]ethanol: Has an ethanol group instead of a methanol group.

    [(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]amine: Contains an amine group instead of a methanol group.

Uniqueness

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is unique due to the presence of both the methanol group and the methyl-substituted imidazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2307783-59-9

Molecular Formula

C9H15N3O

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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